molecular formula C17H15N3O2 B2811190 9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 300701-36-4

9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2811190
CAS No.: 300701-36-4
M. Wt: 293.326
InChI Key: AGQUKHPNRHEUFF-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a high-purity chemical compound designed for pharmaceutical and life sciences research. This specialized pyrido[1,2-a]pyrimidine derivative belongs to a class of compounds recognized for its significant biological activity and potential in medicinal chemistry applications. Compounds within the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold have demonstrated potent biological activity in scientific studies, particularly showing promise as antiallergy agents that were found superior to established reference compounds in pharmacological models . The structural core features a carbaldehyde group at the 3-position and a p-tolylamino substituent at the 2-position, which are critical for molecular interactions and binding affinity with biological targets. Researchers utilize this compound primarily as a key intermediate in drug discovery programs focused on developing novel therapeutic agents, with applications spanning immunology, inflammation research, and medicinal chemistry optimization. The presence of the carbaldehyde functionality provides a versatile handle for further chemical modifications through condensation reactions, enabling the creation of diverse compound libraries for structure-activity relationship studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions and handling procedures should be followed to maintain compound integrity, including protection from moisture and extreme temperatures. Researchers can request detailed technical specifications, certificates of analysis, and structural characterization data (including HPLC, NMR, and MS spectra) to support their experimental work.

Properties

IUPAC Name

9-methyl-2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-5-7-13(8-6-11)18-15-14(10-21)17(22)20-9-3-4-12(2)16(20)19-15/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQUKHPNRHEUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base This intermediate is then cyclized under acidic conditions to yield the pyrido[1,2-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

    Reduction: 9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

The compound's unique structure has led to investigations into its anti-cancer properties . Research has shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have synthesized libraries of similar compounds to evaluate their efficacy in inhibiting tumor growth, demonstrating promising results in vitro and in vivo .

Case Studies

  • Anti-Cancer Activity : A study published in the Australian Journal of Chemistry focused on synthesizing a series of pyrido[1,2-a]benzimidazole derivatives, which included modifications of the pyrido[1,2-a]pyrimidine structure. These derivatives showed enhanced activity against specific cancer types, suggesting that further exploration of 9-methyl-4-oxo derivatives could yield potent anti-cancer agents .
  • Mechanistic Studies : Another investigation explored the mechanism of action for similar compounds, revealing that they induce apoptosis in cancer cells through the activation of specific signaling pathways. This highlights the potential for 9-methyl-4-oxo derivatives to be developed as targeted therapies in oncology .

Catalytic Applications

The compound has also been studied for its role as a catalyst in organic synthesis. The presence of the pyrimidine ring can facilitate various chemical reactions, including:

  • Condensation Reactions : Utilizing heterogeneous catalysts for synthesizing tetrasubstituted 1,4-enediones and other complex organic molecules.

Table: Summary of Catalytic Applications

Reaction TypeCatalyst UsedProducts Generated
CondensationCu/OMS-2Tetrasubstituted 1,4-enediones
Synthesis of Pyrido CompoundsHeterogeneous CatalystsPyrido[1,2-a]-pyrimidin derivatives

Material Science Applications

In material science, derivatives of 9-methyl-4-oxo compounds have been investigated for their potential use in creating advanced materials. Their ability to form stable complexes with metals makes them suitable for:

  • Nanomaterials Synthesis : The compound can act as a precursor for synthesizing metal nanoparticles with specific functionalities.

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of the target. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

2-(m-Tolyloxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

  • Substituent: m-Tolyloxy (meta-substituted) vs. p-tolylamino (para-substituted).
  • Impact: The meta-substitution reduces steric hindrance but may decrease binding affinity in target proteins compared to para-substituted analogues. Limited pharmacological data are available .

2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CID 1552315)

  • Substituent: Hydrophilic (2-hydroxyethyl)amino group.
  • Molecular Formula : C₁₂H₁₃N₃O₃.
  • However, reduced lipophilicity may limit membrane permeability .

9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

  • Substituent : Thiomorpholin-4-yl (sulfur-containing).
  • Industrial-grade production (99% purity) highlights its commercial relevance .

Bioactive Analogues with Modified Cores

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

  • Core Modification : Carboxamide replaces the aldehyde.
  • Activity: Demonstrates analgesic properties in the "acetic acid writhings" model, with bioisosteric equivalence to 4-hydroxyquinolin-2-ones .
  • SAR: Benzylamide fragment structure directly influences biological efficacy, mirroring trends in quinoline derivatives .

6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile

  • Core Modification: Pyrimidopyrimidine core with methylthio and cyano groups.
  • Reactivity: Acts as an electrophile, enabling cyclization to polycyclic heterocycles. IR bands at 2250 cm⁻¹ (C≡N) confirm cyano functionality .

Physicochemical and Industrial Comparison

Compound Molecular Formula Molecular Weight Substituent Key Properties
Target Compound C₁₇H₁₅N₃O₂ 293.32 p-Tolylamino Aldehyde reactivity, moderate lipophilicity
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₉H₆N₂O₃ 190.15 None (base structure) Lower molecular weight, limited bioactivity
2-[4-(2-Methoxyphenyl)piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₂₁H₂₁N₅O₂ 375.42 Piperazinyl-methoxyphenyl Enhanced CNS targeting due to piperazine moiety
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₀H₂₃N₅O₂S₂ 445.56 Thiazolidinone-allylamino Complex heterocyclic interactions, potential kinase inhibition

Biological Activity

9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 300701-36-4) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

  • Molecular Formula : C17H15N3O2
  • Molar Mass : 293.32 g/mol
  • Structural Characteristics : The compound features a pyrido-pyrimidine structure, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and a modulator of specific biological pathways.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study conducted by Konstantinidou et al. demonstrated that derivatives of pyrido[1,2-a]pyrimidines show promising antitumor activity by inhibiting topoisomerase II, an essential enzyme for DNA replication and repair . The mechanism involves the stabilization of the topoisomerase-DNA complex, leading to apoptosis in cancer cells.

The biological activity is primarily attributed to its ability to interact with various molecular targets:

  • Topoisomerase II Inhibition : The compound acts as a competitive inhibitor of topoisomerase II, disrupting DNA replication and transcription processes.
  • 5HT4 Partial Agonist : It has been reported to exhibit partial agonistic activity at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions .

Case Studies and Research Findings

StudyFindings
Konstantinidou et al. (2015)Demonstrated potent cytotoxicity against cancer cell lines via topoisomerase II inhibition.
Research on 5HT4 ReceptorShowed partial agonistic effects that may influence gastrointestinal and cognitive processes.
Antimicrobial ActivitySome derivatives have exhibited antimicrobial properties against specific bacterial strains.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Recent advances in synthetic methods have streamlined the process, allowing for easier access to various derivatives with enhanced biological profiles.

Q & A

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with targets like COX-2 (KD values in nM range) .
  • Molecular Dynamics Simulations : Model interactions with ATP-binding pockets (e.g., kinase inhibitors) using AMBER or GROMACS .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .

What challenges arise in scaling up synthesis, and how are they mitigated?

Q. Advanced

  • Byproduct Formation : Scale-up increases risk of dimerization at the aldehyde group. Mitigation includes low-temperature reactions (<50°C) .
  • Solvent Recovery : Ethanol reflux requires distillation systems to recover >90% solvent .
  • Crystallization Control : Seeding techniques ensure uniform crystal size for consistent bioavailability .

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